8-Aminoquinoline
Overview
Description
8-Aminoquinoline is the 8-amino derivative of quinoline . It is often abbreviated as AQ and is a pale yellow solid . It is structurally analogous to 8-hydroxyquinoline . It is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation . Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . AQ can also be produced by amination of 8-chloroquinoline .Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine . The 8-aminoquinoline core structure is essential for its bioactivity .Chemical Reactions Analysis
8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . It has been used in the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical And Chemical Properties Analysis
8-Aminoquinoline is a pale yellow solid with a molar mass of 144.177 g·mol −1 . It has a melting point of 65 °C (149 °F; 338 K) . It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media .Scientific Research Applications
1. Medicinal Chemistry and Drug Design
Field:
Summary:
- 8-Aminoquinoline , which consists of benzene fused with N-heterocyclic pyridine, has garnered significant attention as a core template in drug design due to its broad spectrum of bioactivity .
Methods and Experimental Procedures:
Results and Outcomes:
- Future Prospects : The availability of information on the medicinal potential of quinoline and its functionalized derivatives opens new opportunities for medicinal chemists .
2. C–H Bond Activation and Functionalization
Field:
Summary:
- It assists in the synthesis of various molecules by acting as an auxiliary chelating directing group .
Methods and Experimental Procedures:
Results and Outcomes:
- Application Potential : This approach provides a powerful tool for accessing complex molecules in organic synthesis .
3. Fluorescent Sensors for Metal Ions
Field:
Summary:
- Modification of 8-aminoquinoline to create 8-amidoquinoline derivatives improves water solubility and cell membrane permeability .
Methods and Experimental Procedures:
Results and Outcomes:
Safety And Hazards
Future Directions
8-Aminoquinolines have a long history and are an important class of antimalarial drugs . They are effective against the liver stages of Plasmodium infections and thus are administered for radical cure and presumptive antirelapse therapy against relapsing malaria . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
properties
IUPAC Name |
quinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREVVZMUNPAPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5330-29-0 (di-HCl) | |
Record name | 8-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060369 | |
Record name | 8-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solidified mass or fragments; [Aldrich MSDS] | |
Record name | 8-Aminoquinoline | |
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Vapor Pressure |
0.00055 [mmHg] | |
Record name | 8-Aminoquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9679 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
8-Aminoquinoline | |
CAS RN |
578-66-5 | |
Record name | 8-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7933 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-quinolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 8-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34EAV21TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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